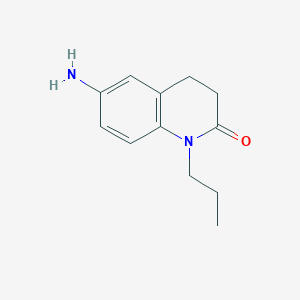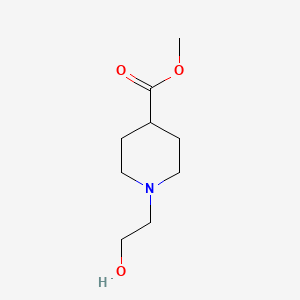
Methyl-1-(2-Hydroxyethyl)piperidin-4-carboxylat
Übersicht
Beschreibung
“Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 99065-80-2 . It has a molecular weight of 187.24 and is in liquid form .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is also used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .Molecular Structure Analysis
The IUPAC name of this compound is “methyl 1-(2-hydroxyethyl)-4-piperidinecarboxylate” and its InChI Code is "1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3" .Chemical Reactions Analysis
“Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, and orally available naphthyridine protein kinase D inhibitors .Physical and Chemical Properties Analysis
“Methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate” is a liquid . It has a molecular weight of 187.24 and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthese von Antituberkulosemitteln
“Methyl-1-(2-Hydroxyethyl)piperidin-4-carboxylat” wird als Reaktant für die Synthese von Antituberkulosemitteln verwendet . Diese Mittel werden zur Behandlung von Tuberkulose eingesetzt, einer schweren Infektionskrankheit, die durch Mycobacterium tuberculosis verursacht wird.
Aminopyrazin-Inhibitoren
Diese Verbindung wird auch bei der Synthese von Aminopyrazin-Inhibitoren verwendet . Aminopyrazine sind eine Klasse von Verbindungen, die ein Potenzial zur Hemmung bestimmter biologischer Prozesse gezeigt haben, was bei der Entwicklung neuer Medikamente nützlich sein kann.
Protein-Kinase-D-Inhibitoren
Es wird bei der Synthese von oral verfügbaren Naphthyridin-Protein-Kinase-D-Inhibitoren verwendet . Protein-Kinase-D spielt eine entscheidende Rolle in mehreren biologischen Prozessen, einschließlich Zellproliferation und -überleben, und seine Inhibitoren können zur Behandlung verschiedener Krankheiten, einschließlich Krebs, eingesetzt werden.
Asymmetrischer Hydrierungskatalysator
“this compound” wird bei der Entwicklung eines skalierbaren Katalysators für die asymmetrische Hydrierung sterisch anspruchsvoller Arylenamide verwendet . Asymmetrische Hydrierung ist ein Schlüsselprozess bei der Synthese chiraler Moleküle, die in der pharmazeutischen Industrie wichtig sind.
Piperidinderivate
Piperidinderivate gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . “this compound” kann bei der Synthese verschiedener Piperidinderivate verwendet werden, die in mehr als zwanzig Klassen von Arzneimitteln vorhanden sind .
Biologische Bewertung potenzieller Medikamente
Diese Verbindung spielt eine wichtige Rolle bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, die einen Piperidin-Rest enthalten . Es kann bei der Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine verwendet werden, eine wichtige Aufgabe der modernen organischen Chemie .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that this compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms, such as insects, to recognize their host’s cues .
Biochemical Pathways
It is known that this compound is expected to stimulate the sensory hairs on the antennae of insects , which suggests that it may affect the olfactory signaling pathways in these organisms.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which suggests that it may be absorbed through the skin or mucous membranes.
Result of Action
It is known that this compound can interfere with the ability of certain organisms, such as insects, to recognize their host’s cues . This suggests that it may have a disruptive effect on the behavior of these organisms.
Eigenschaften
IUPAC Name |
methyl 1-(2-hydroxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)8-2-4-10(5-3-8)6-7-11/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMXGNXYBMWVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


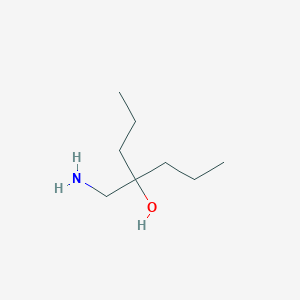
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)
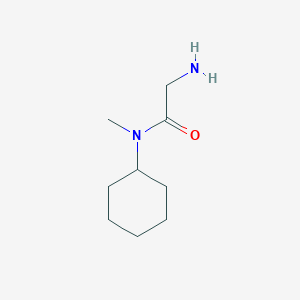
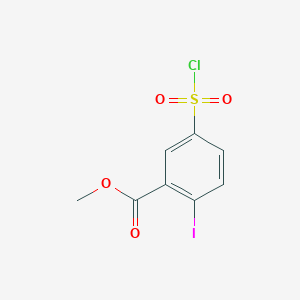
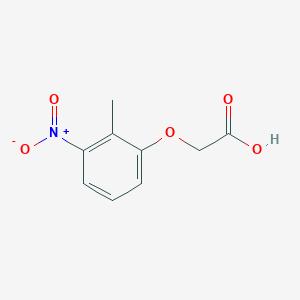
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)

![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![3-[4-(Dimethylamino)piperidin-1-yl]propan-1-ol](/img/structure/B1517953.png)
amine](/img/structure/B1517954.png)
![5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517955.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)
